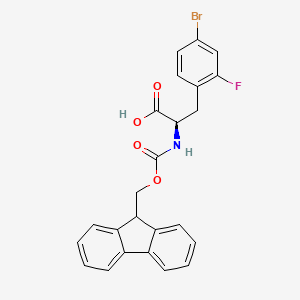

(2R)-3-(4-Bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-3-(4-bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19BrFNO4/c25-15-10-9-14(21(26)12-15)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29)/t22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWJHEYWHMWTIW-JOCHJYFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)Br)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=C(C=C4)Br)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19BrFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2R)-3-(4-Bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, also referred to by its CAS number 1998628-89-9, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its applications in medicinal chemistry.

The molecular formula of this compound is , with a molecular weight of approximately 485.32 g/mol. The structure includes a bromo and fluorine substituent on the phenyl ring, along with a fluorenylmethoxycarbonyl (Fmoc) group that is often used in peptide synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C24H20BrFNO5 |

| Molecular Weight | 485.32 g/mol |

| CAS Number | 1998628-89-9 |

| IUPAC Name | This compound |

The biological activity of this compound primarily involves its interaction with various biological targets, which may include enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that the compound may exhibit antitumor and anti-inflammatory properties, although detailed mechanisms remain to be fully elucidated.

Antitumor Activity

Research indicates that compounds with similar structures have shown promise as anticancer agents by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, derivatives of fluorenylmethoxycarbonyl amino acids have been reported to modulate signaling pathways associated with tumor growth.

Case Study Example:

A study conducted on a related compound demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7). The compound induced apoptosis through the activation of caspase pathways, suggesting potential therapeutic applications in oncology.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, which could be beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.

Research Findings

Recent research has focused on synthesizing analogs of this compound to enhance its biological efficacy and reduce toxicity.

-

Synthesis and Evaluation:

- A series of analogs were synthesized with varying substitutions on the phenyl ring.

- Biological assays revealed that certain modifications increased potency against specific cancer cell lines while maintaining low cytotoxicity towards normal cells.

-

In Vivo Studies:

- Animal models treated with this compound showed reduced tumor size compared to controls, supporting its potential as an effective treatment option.

Q & A

Q. What are the established synthetic routes for (2R)-3-(4-Bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid?

The synthesis typically involves Fmoc (9-fluorenylmethyloxycarbonyl) protection of the amino group, followed by coupling reactions to introduce the 4-bromo-2-fluorophenyl moiety. Key steps include:

- Fmoc Protection : Reaction of the amino acid precursor with Fmoc-Cl in a basic medium (e.g., sodium carbonate/dioxane) to protect the amine group .

- Stereochemical Control : Use of chiral auxiliaries or enantioselective catalysts to ensure the (2R) configuration. Chiral HPLC or enzymatic resolution may be employed for purification .

- Coupling Reactions : Mitsunobu or Ullmann-type reactions to attach the bromo-fluorophenyl group while preserving stereochemistry .

Q. How is the compound characterized post-synthesis?

Standard characterization methods include:

- NMR Spectroscopy : 1H and 13C NMR to confirm the presence of the Fmoc group (δ ~7.3–7.8 ppm for aromatic protons) and bromo-fluorophenyl substituents .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., observed m/z 484.33 for C24H19BrFNO4) .

- HPLC Analysis : Reverse-phase HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%) and stereochemical homogeneity .

Advanced Research Questions

Q. How can conflicting biological activity data between studies be resolved?

Discrepancies may arise from impurities, stereochemical variations, or assay conditions. Methodological approaches include:

- Purity Validation : Re-analyze the compound using LC-MS to rule out impurities or degradation products .

- Stereochemical Confirmation : X-ray crystallography or circular dichroism (CD) to verify the (2R) configuration, as incorrect stereochemistry can drastically alter activity .

- Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines) to isolate variables. Dose-response curves should be compared using standardized IC50/EC50 calculations .

Q. What strategies optimize yield in large-scale synthesis while maintaining stereochemical fidelity?

- Solid-Phase Synthesis : Immobilize the Fmoc-protected intermediate on resin to simplify purification and minimize racemization .

- Coupling Agent Optimization : Use HOBt/DIC or PyBOP instead of DCC to enhance reaction efficiency and reduce side products .

- Temperature Control : Maintain reactions at 0–4°C during coupling steps to suppress epimerization .

Q. How do structural modifications (e.g., bromo vs. fluoro substituents) impact interaction with biological targets?

- Bromine Substituent : Enhances hydrophobic interactions with binding pockets (e.g., enzyme active sites), potentially increasing affinity .

- Fluorine Substituent : Modulates electronic effects (electron-withdrawing) and improves metabolic stability. Comparative studies using analogs (e.g., 4-chloro-2-fluorophenyl derivatives) can quantify substituent effects .

- Methods : Molecular docking (e.g., AutoDock Vina) and isothermal titration calorimetry (ITC) to map binding energetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.